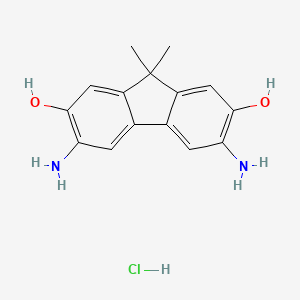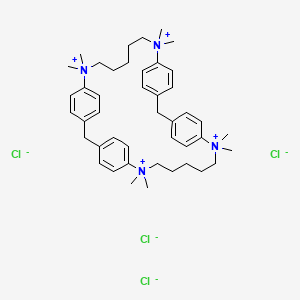
7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(28.2.2.23,6.214,17.219,22)tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(28.2.2.23,6.214,17.219,22)tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride is a complex organic compound with the molecular formula C44H64Cl4N4 and a molecular weight of 790.8178. This compound is characterized by its unique pentacyclic structure and multiple quaternary ammonium groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(282223,6214,17The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the intermediate compounds. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The quaternary ammonium groups can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(28.2.2.23,6.214,17.219,22)tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its quaternary ammonium groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(28.2.2.23,6.214,17.219,22)tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride is unique due to its highly symmetrical structure and multiple quaternary ammonium groups. Similar compounds include other quaternary ammonium compounds and pentacyclic structures, but they often lack the same level of complexity and functionality.
Eigenschaften
CAS-Nummer |
121625-31-8 |
|---|---|
Molekularformel |
C44H64Cl4N4 |
Molekulargewicht |
790.8 g/mol |
IUPAC-Name |
7,7,13,13,23,23,29,29-octamethyl-7,13,23,29-tetrazoniapentacyclo[28.2.2.23,6.214,17.219,22]tetraconta-1(32),3(40),4,6(39),14(38),15,17(37),19,21,30,33,35-dodecaene;tetrachloride |
InChI |
InChI=1S/C44H64N4.4ClH/c1-45(2)31-11-9-12-32-46(3,4)42-27-19-39(20-28-42)36-40-21-29-44(30-22-40)48(7,8)34-14-10-13-33-47(5,6)43-25-17-38(18-26-43)35-37-15-23-41(45)24-16-37;;;;/h15-30H,9-14,31-36H2,1-8H3;4*1H/q+4;;;;/p-4 |
InChI-Schlüssel |
MCGNUOQSCQMTDG-UHFFFAOYSA-J |
Kanonische SMILES |
C[N+]1(CCCCC[N+](C2=CC=C(CC3=CC=C(C=C3)[N+](CCCCC[N+](C4=CC=C(CC5=CC=C1C=C5)C=C4)(C)C)(C)C)C=C2)(C)C)C.[Cl-].[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


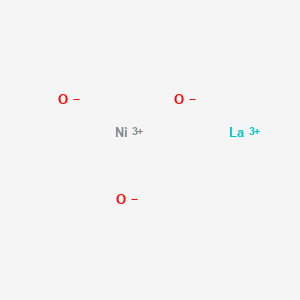
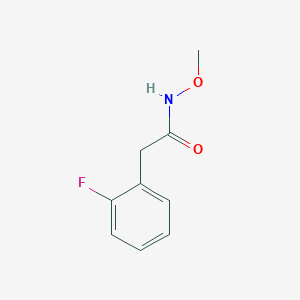
![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
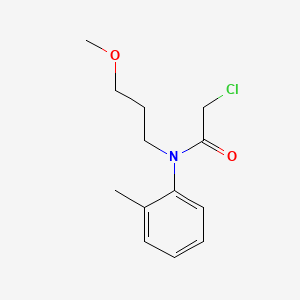
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)





![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)
